![molecular formula C17H23FN2O3 B5970763 tert-butyl 2-{[(4-fluorobenzyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5970763.png)
tert-butyl 2-{[(4-fluorobenzyl)amino]carbonyl}-1-pyrrolidinecarboxylate
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Overview
Description
This compound is a derivative of pyrrolidine, which is a cyclic secondary amine. It has a carbonyl group attached to the nitrogen of the pyrrolidine ring, suggesting it’s a type of amide. The presence of the tert-butyl group indicates it’s a tertiary amide .
Synthesis Analysis
While specific synthesis methods for this compound aren’t available, similar compounds are often synthesized through condensation reactions. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized through condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids .Scientific Research Applications
Pharmaceutical Research and Drug Development
This compound serves as a valuable intermediate in the synthesis of various pharmacologically active molecules. Its structure is conducive to modifications that can lead to the development of new drugs with potential antibacterial and antifungal properties . The presence of the piperazine ring, known for its conformational flexibility, allows for interaction with biological macromolecules, which is crucial in drug design.
Chemical Synthesis of Bioactive Molecules
The tert-butyl group in the compound provides steric protection, making it a useful reagent in the synthesis of bioactive molecules. It can be used to create a variety of compounds, including amides, sulphonamides, and imidazolinones, which have shown a wide spectrum of biological activities .
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the synthesis of various organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These compounds have shown a wide spectrum of biological activities .
Mode of Action
It’s likely that the compound interacts with its targets through the formation of hydrogen bonds and adjustment of molecular physicochemical properties .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways due to their wide spectrum of biological activities .
Result of Action
Similar compounds have shown a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Future Directions
properties
IUPAC Name |
tert-butyl 2-[(4-fluorophenyl)methylcarbamoyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-10-4-5-14(20)15(21)19-11-12-6-8-13(18)9-7-12/h6-9,14H,4-5,10-11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNWBTJHCGBNLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-[(4-fluorobenzyl)carbamoyl]pyrrolidine-1-carboxylate |
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